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Cat. No.: B157015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure and space group of

ferric bromide (FeBr₃). The information presented herein is compiled from crystallographic

databases and peer-reviewed scientific literature, offering a foundational resource for

professionals in materials science, chemistry, and pharmacology.

Crystal Structure and Space Group
Ferric bromide crystallizes in the trigonal crystal system, adopting a layered structure

analogous to that of bismuth triiodide (BiI₃).[1][2] The internationally recognized designation for

its space group is R-3, with the Hermann-Mauguin symbol, which corresponds to space group

number 148.[1][3][4]

The structure is characterized by two-dimensional sheets composed of edge-sharing FeBr₆

octahedra, which are oriented along the (0, 0, 1) direction.[1][3] In this arrangement, each

iron(III) ion is octahedrally coordinated to six bromide ions.[1][3] This layered polymeric

structure is a key feature of its solid-state chemistry.

Crystallographic Data
The crystallographic parameters of ferric bromide have been determined through single-

crystal X-ray diffraction studies. The quantitative data is summarized in the table below,

presenting values for both the primitive and conventional unit cells.
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Crystallographic Parameter Primitive Cell[1]
Conventional Cell

(Hexagonal Setting)[2][3]

Crystal System Trigonal Trigonal

Space Group R-3 R-3

Lattice Parameters a = 7.383 Å a = 6.48 Å, c = 18.95 Å

b = 7.383 Å b = 6.48 Å

c = 7.383 Å c = 18.95 Å

Interaxial Angles α = 50.646° α = 90.00°

β = 50.646° β = 90.00°

γ = 50.646° γ = 120.00°

Unit Cell Volume 689.54 Å³[3]

Formula Units per Cell (Z) 6[2]

Density (calculated) 4.27 g/cm³[3]

Note: Another study reports refined lattice parameters for the hexagonal setting as a = 6.937(1)

Å and c = 18.375(4) Å.[2]

Atomic Positions (Conventional Cell):[3]

Atom
Wyckoff

Position
x y z

Fe 6c 1/3 2/3 0.000366

Br 18f 0.643093 0.000609 0.077117

Experimental Protocols
Synthesis of Ferric Bromide Crystals

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://legacy.materialsproject.org/materials/mp-23232/
https://www.researchgate.net/publication/264297489_ChemInform_Abstract_Iron_Tribromide_Equilibrium_Studies_Crystal_Structure_and_Spectroscopic_Characterization
https://next-gen.materialsproject.org/materials/mp-23232
https://next-gen.materialsproject.org/materials/mp-23232
https://www.researchgate.net/publication/264297489_ChemInform_Abstract_Iron_Tribromide_Equilibrium_Studies_Crystal_Structure_and_Spectroscopic_Characterization
https://next-gen.materialsproject.org/materials/mp-23232
https://www.researchgate.net/publication/264297489_ChemInform_Abstract_Iron_Tribromide_Equilibrium_Studies_Crystal_Structure_and_Spectroscopic_Characterization
https://next-gen.materialsproject.org/materials/mp-23232
https://www.benchchem.com/product/b157015?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Single crystals of ferric bromide suitable for X-ray diffraction analysis have been synthesized

via Chemical Vapor Transport (CVT).[2] This method is crucial for obtaining high-quality

crystals.

Methodology:

Reactants: High-purity iron and an excess of bromine are used as starting materials.

Apparatus: A sealed quartz ampoule is typically used as the reaction vessel.

Procedure: The iron is placed at one end of the ampoule, which is then evacuated and

backfilled with a controlled pressure of bromine gas. The ampoule is placed in a two-zone

tube furnace, creating a temperature gradient.

Transport: Gaseous ferric bromide is formed at the hotter end and diffuses to the cooler

end, where it deposits and grows as single crystals. The equilibrium between FeBr₂(s),

FeBr₃(s), and Br₂(g) is carefully controlled by the temperature and bromine pressure.[2]

Crystal Structure Determination
The crystal structure of ferric bromide was determined and refined using single-crystal X-ray

diffraction (XRD).

Methodology:

Crystal Selection: A suitable single crystal of FeBr₃ is mounted on a goniometer head.

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the

diffraction pattern is collected using a detector. The crystal is rotated to collect a complete

dataset of diffraction intensities.

Structure Solution and Refinement: The collected data is processed to determine the unit cell

dimensions and space group. The atomic positions are then determined and refined to

achieve the best fit between the observed and calculated diffraction patterns.

Structural Visualization
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The following diagram illustrates the hierarchical relationship of the crystal structure of ferric
bromide.
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Caption: Hierarchical relationship of the ferric bromide crystal structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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